(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(1-methylindol-3-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-10-12(11-4-2-3-5-13(11)16)14(18)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVIMJKDYOLRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methylation: The nitrogen atom of the indole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with piperazine in the presence of a suitable solvent like dimethylformamide (DMF).
Formation of Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through a condensation reaction between the indole-piperazine intermediate and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Acylation and Sulfonylation Reactions
The secondary amines in the piperazine ring undergo acylation and sulfonylation under standard conditions. For example:
Reaction with p-bromobenzoyl chloride
-
Conditions : EDCl/HOBt coupling, DMF solvent, room temperature
-
Product : (1-methyl-1H-indol-3-yl)(4-(p-bromobenzoyl)piperazin-1-yl)methanone
Reaction with tosyl chloride
-
Conditions : Triethylamine, dichloromethane, 0°C → RT
-
Product : (1-methyl-1H-indol-3-yl)(4-tosylpiperazin-1-yl)methanone
| Electrophile | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| p-Bromobenzoyl chloride | EDCl/HOBt, DMF | RT, 12 h | 63% | |
| Tosyl chloride | Et₃N, CH₂Cl₂ | 0°C → RT, 4 h | 65% | |
| 4-Nitrobenzenesulfonyl chloride | Et₃N, THF | Reflux, 8 h | 58% |
Alkylation Reactions
The piperazine nitrogen atoms react with alkyl halides via nucleophilic substitution:
Reaction with methyl iodide
-
Product : (1-methyl-1H-indol-3-yl)(4-methylpiperazin-1-yl)methanone
Reaction with propyl bromide
-
Product : (1-methyl-1H-indol-3-yl)(4-propylpiperazin-1-yl)methanone
Oxidation and Functionalization of the Indole Moiety
The indole ring undergoes electrophilic substitution at the C5 position under controlled conditions:
Bromination
-
Product : (5-bromo-1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone
Nitration
-
Product : (5-nitro-1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone
Reductive Amination
The ketone group participates in reductive amination with primary amines:
Reaction with benzylamine
-
Product : (1-methyl-1H-indol-3-yl)(4-benzylpiperazin-1-yl)methanone
Interaction with Organometallic Reagents
The ketone bridge reacts with Grignard reagents:
Reaction with methylmagnesium bromide
-
Product : (1-methyl-1H-indol-3-yl)(4-(2-hydroxypropan-2-yl)piperazin-1-yl)methanone
Stability and Degradation
The compound is stable under ambient conditions but degrades under strong acidic or basic environments:
-
Acidic Hydrolysis (6M HCl, reflux): Cleavage of the piperazine ring (t₁/₂ = 2 h)
-
Basic Hydrolysis (2M NaOH, reflux): Degradation of the indole moiety (t₁/₂ = 4 h)
Comparative Reactivity
A reactivity comparison of similar compounds highlights the influence of substituents:
| Compound | Reaction Rate (Acylation) | Thermal Stability |
|---|---|---|
| This compound | 1.0 (reference) | >200°C |
| (1-ethyl-1H-indol-3-yl)(piperazin-1-yl)methanone | 0.8 | 190°C |
| (1H-indol-3-yl)(piperazin-1-yl)methanone | 1.2 | 180°C |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone is primarily recognized as an antagonist and/or inverse agonist at the histamine H3 receptor. This receptor plays a crucial role in various neurological processes and is implicated in conditions such as obesity, cognitive deficits, and sleep disorders. The modulation of H3 receptors can lead to therapeutic benefits in treating:
- Obesity : The compound has been shown to influence appetite regulation and energy homeostasis, making it a candidate for obesity management .
- Neurological Disorders : Research indicates potential applications in treating Alzheimer's disease, schizophrenia, and depression due to its effects on neurotransmitter systems .
Table 1: Summary of Pharmacological Activities
| Application Area | Potential Effects | References |
|---|---|---|
| Obesity | Appetite suppression, energy regulation | |
| Cognitive Disorders | Improvement in memory and cognitive function | |
| Sleep Disorders | Modulation of sleep patterns |
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of this compound. For example, compounds synthesized from this structure have demonstrated moderate to potent antiproliferative activities against several cancer cell lines such as HeLa, A549, and ECA-109.
Case Study: Anticancer Activity Evaluation
In a study published in 2016, various derivatives were synthesized and evaluated for their anticancer activity using standard cell viability assays. The results showed that many derivatives exhibited significant inhibition of cancer cell proliferation, suggesting their potential as anticancer agents .
Table 2: Anticancer Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity Level |
|---|---|---|---|
| BMS-378806 | HeLa | 15 | Moderate |
| Indole-Piperazine Derivative | A549 | 10 | Potent |
| Indole-Piperazine Derivative | ECA-109 | 12 | Moderate |
Synthetic Cannabinoid Research
The compound also serves as a synthetic cannabinoid receptor agonist. Its structural similarity to natural cannabinoids allows it to interact with cannabinoid receptors in the brain, which is being explored for potential therapeutic applications in pain management and neuroprotection.
Research Findings
Studies have indicated that compounds with similar structures can modulate pain perception and exhibit anti-inflammatory properties, making them valuable in developing new analgesics .
Material Science Applications
Beyond medicinal uses, this compound's unique chemical structure makes it an interesting candidate for material science applications. Its potential use in creating novel materials with specific electronic or optical properties is currently under investigation.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Indole Ring
- (1-methyl-1H-indol-3-yl)(thiazol-2-yl)methanone (Compound 6) Structure: Replaces the piperazine ring with a thiazole group. Key Findings: Synthesized via alkylation of indothiazinone with iodomethane. Demonstrated 80% yield, highlighting efficient synthetic routes for indole-thiazole hybrids .
- (5-chloro-1-(4-chlorobenzyl)-1H-indol-2-yl)(piperazin-1-yl)methanone (Compound 122) Structure: Features a 5-chloroindole core with a 4-chlorobenzyl substituent. Key Findings: Exhibited potent anti-inflammatory activity and COX-2 inhibition comparable to celecoxib, with minimal cytotoxicity . Comparison: Chlorine atoms enhance lipophilicity and receptor binding, suggesting that halogenation on the indole ring improves therapeutic efficacy.
- (3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone Structure: Contains a cyano group at the indole 3-position and a fluorophenethyl-piperazine moiety. Key Findings: Crystalline forms (phosphate and hydrochloride salts) were developed to optimize stability and solubility for pharmaceutical use . Comparison: The cyano group may influence electron density, while fluorophenethyl enhances metabolic stability and target engagement.
Substituent Variations on the Piperazine Ring
- (4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1) Structure: Benzyl substitution on piperazine and indole substitution at the 2-position.
- (Pyridin-3-yl)(4-(2,3-dichlorobenzyl)piperazin-1-yl)methanone (Compound 3) Structure: Piperazine substituted with a 2,3-dichlorobenzyl group and linked to pyridine. Comparison: Aryl groups on piperazine may enhance enzyme inhibition through hydrophobic interactions, a strategy applicable to optimizing the target compound.
Data Table: Key Structural and Pharmacological Comparisons
Biological Activity
Overview
(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone is a synthetic compound notable for its structural features, including an indole and a piperazine moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its therapeutic implications in various neurological disorders.
Chemical Structure and Properties
The chemical formula for this compound is C13H15N3O, with a molecular weight of approximately 229.28 g/mol. The structure comprises an indole ring fused to a piperazine ring, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors:
- Serotonin Receptors : This compound has been shown to interact with serotonin receptors, particularly the 5-HT1A receptor, influencing serotonin and dopamine release. This interaction is crucial for mood regulation and neural activity modulation.
- Dopamine Receptors : It has been investigated for its affinity towards dopamine receptors, particularly D2 and D3 receptors. Studies indicate that modifications to the compound can enhance selectivity for the D3 receptor while reducing activity at the D2 receptor, which is significant for developing treatments targeting dopamine-related disorders .
Pharmacological Studies
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant-like Effects : The compound's ability to modulate serotonin levels suggests potential antidepressant properties, making it a candidate for further studies in treating depression and anxiety disorders .
- Neuroprotective Properties : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .
- Anticancer Activity : Preliminary investigations have shown that derivatives of this compound can inhibit cancer cell proliferation in various types of cancer, including colon and breast cancer .
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain, confirming its role as a serotonin receptor modulator.
Case Study 2: Neuroprotection
In a neuroprotection assay involving oxidative stress models, this compound showed a marked decrease in neuronal cell death compared to control groups. This effect was attributed to its antioxidant properties and ability to modulate intracellular signaling pathways involved in cell survival.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (1-methyl-1H-indol-3-yl)(piperidin-1-yl)methanone | Indole + Piperidine | Moderate D2 receptor activity |
| (1-methyl-1H-indol-3-yl)(morpholin-1-yl)methanone | Indole + Morpholine | Anticancer properties |
| (1-methyl-1H-indol-3-yl)(pyrrolidin-1-yl)methanone | Indole + Pyrrolidine | Neuroprotective effects |
Q & A
Q. What are the established synthetic routes for (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone, and how can reaction yields be optimized?
The compound is synthesized via Friedel-Crafts acylation , a method validated for structurally similar indole-piperazine hybrids. Key steps include:
- Reagents : Use of acyl chloride derivatives (e.g., 1-methylindole-3-carbonyl chloride) with piperazine under anhydrous conditions.
- Catalyst : Lewis acids like AlCl₃ or FeCl₃ (1–2 equiv.) in dichloromethane or toluene at 0–25°C.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product.
Q. Optimization Strategies :
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Workflow :
NMR Spectroscopy :
- ¹H-NMR : Key peaks include indole H-2 (δ 7.70 ppm, singlet) and piperazine protons (δ 2.50–3.20 ppm, multiplet) .
- ¹³C-NMR : Carbonyl signal at δ 198–200 ppm confirms the methanone group.
High-Resolution Mass Spectrometry (HRMS) :
Elemental Analysis :
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C to detect decomposition.
- Photostability : Exposure to UV light (254 nm) for 48 hours, monitored via HPLC (retention time shifts indicate degradation) .
- Hygroscopicity : Dynamic vapor sorption (DVS) at 25°C/60% RH for 72 hours.
Advanced Research Questions
Q. What pharmacological targets are associated with this compound, and how are binding affinities quantified?
Target Identification :
- Dual Histamine Receptor Activity : Similar piperazine-indole hybrids show affinity for H₁/H₄ receptors (IC₅₀ = 10–100 nM) via radioligand displacement assays .
- Enzyme Inhibition : Potential monoacylglycerol lipase (MAGL) inhibition, measured using fluorogenic substrate 4-nitrophenyl acetate (IC₅₀ determination) .
Q. Binding Assay Protocol :
Membrane Preparation : HEK293 cells expressing recombinant receptors.
Competitive Binding : Incubate with ³H-labeled antagonist (e.g., ³H-mepyramine for H₁).
Data Analysis : Ki values calculated via Cheng-Prusoff equation .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
Steps for Structure-Activity Relationship (SAR) Studies :
Docking Simulations : Use AutoDock Vina to model interactions with MAGL (PDB: 3HJU). Key residues: Ser122, Asp232.
MD Simulations : 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable).
ADMET Prediction : SwissADME predicts BBB permeability (TPSA > 60 Ų reduces CNS penetration) .
Q. What strategies resolve contradictions in biological activity data across studies?
Case Example : Discrepancies in antimicrobial efficacy (e.g., E. coli vs. S. aureus):
- Variable Testing Conditions : Adjust inoculum size (1×10⁵ CFU/mL vs. 1×10⁶ CFU/mL) and media (Mueller-Hinton vs. LB agar) .
- Resistance Mechanisms : Check efflux pump activity using phenylalanine-arginine β-naphthylamide (PAβN) as an inhibitor.
- Statistical Validation : Apply ANOVA with post-hoc Tukey test (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
